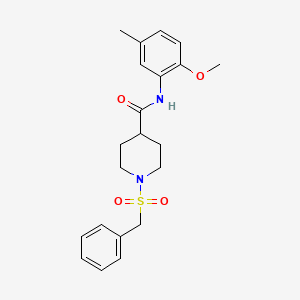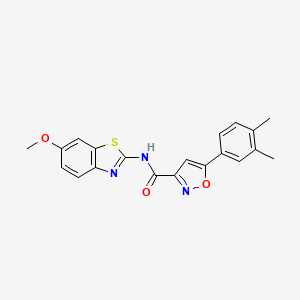
(5Z)-5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE” is a complex organic molecule that features a combination of pyrazole and pyrimidine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Acetylation: The pyrazole ring can be acetylated using acetic anhydride.
Formation of the pyrimidine ring: This involves the reaction of the acetylated pyrazole with a suitable aldehyde and urea under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Formation of ketones or carboxylic acids.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
This compound may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activities.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-METHOXYPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The presence of the chlorine atom in the compound “5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE” may impart unique chemical properties, such as increased reactivity or altered biological activity, compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C21H17ClN4O4 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
5-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17ClN4O4/c1-12(27)26-17(13-5-3-2-4-6-13)11-16(24-26)18-19(28)23-21(30)25(20(18)29)15-9-7-14(22)8-10-15/h2-10,17,29H,11H2,1H3,(H,23,28,30) |
Clé InChI |
MEKNNJURHCGJQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine](/img/structure/B14984320.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B14984326.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B14984356.png)
![N-[4-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984360.png)
![Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984364.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14984365.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984371.png)
![N-[3-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984381.png)
![4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B14984386.png)
![8-(4-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984387.png)
![N-(3-acetylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984396.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B14984404.png)
